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molecular formula C11H19N3 B8595017 (4-Cyclopentyl-piperazin-1-yl)-acetonitrile

(4-Cyclopentyl-piperazin-1-yl)-acetonitrile

Cat. No. B8595017
M. Wt: 193.29 g/mol
InChI Key: ZDNOCXNJBMAWBG-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 1-Cyclopentyl-piperazine (commercially available from CHESS GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=194.2: 1HNMR(DMSO-d6) 3.65 (s, 2H), 2.45-2.20 (m, 9H), 1.80-1.20 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:13][C:14]#[N:15]>>[CH:1]1([N:6]2[CH2:7][CH2:8][N:9]([CH2:13][C:14]#[N:15])[CH2:10][CH2:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to the preparation of Intermediate 149.2 as a colorless oil

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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